molecular formula C17H14FN3 B6347433 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1354922-68-1

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No. B6347433
CAS RN: 1354922-68-1
M. Wt: 279.31 g/mol
InChI Key: YOUPRFPHRXMESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine (FMPPA) is a compound of interest in the scientific research field due to its potential applications in drug discovery, as well as its interesting biochemical and physiological effects.

Scientific Research Applications

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in drug discovery, due to its ability to interact with a variety of biological targets. 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been found to have affinity for the serotonin 5-HT1A receptor, as well as the serotonin 5-HT2A receptor. In addition, 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been found to have affinity for the dopamine D2 receptor and the dopamine D3 receptor. Other targets of 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine include the histamine H1 receptor and the muscarinic M1 receptor.

Mechanism of Action

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is thought to act as a partial agonist of the serotonin 5-HT1A receptor, as well as a full agonist of the serotonin 5-HT2A receptor. 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is also thought to act as a partial agonist of the dopamine D2 receptor and a full agonist of the dopamine D3 receptor. The exact mechanism of action of 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is still under investigation, but it is thought to interact with the receptors by binding to them, which may lead to an increase in the activation of the receptor.
Biochemical and Physiological Effects
4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects, depending on the target receptor. For example, 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been found to have an anxiolytic effect when acting on the serotonin 5-HT1A receptor, as well as an antidepressant effect when acting on the serotonin 5-HT2A receptor. 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has also been found to have an antipsychotic effect when acting on the dopamine D2 receptor, and an antinociceptive effect when acting on the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several advantages for use in lab experiments, including its high yield of synthesis and its ability to interact with a variety of biological targets. However, there are some limitations to using 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine in lab experiments, such as its low solubility in water and its potential for toxicity.

Future Directions

The potential applications of 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine are still being explored, and there are many potential future directions for research. These include further investigation into the biochemical and physiological effects of 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, as well as the development of new methods of synthesis. In addition, further research into the mechanism of action of 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is needed, as well as research into the potential toxicity of 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine. Finally, further research into the potential therapeutic applications of 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is needed, including the development of new drug candidates.

Synthesis Methods

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods, such as the reaction of 4-(3-fluorophenyl)-6-methylpyrimidin-2-amine with 4-methylphenylmagnesium bromide in the presence of a base. This method has been found to produce a high yield of 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, with a yield of up to 86%. Other methods of synthesis have been reported, such as the reaction of 4-(3-fluorophenyl)-6-methylpyrimidin-2-amine with 4-methylphenylmagnesium chloride in the presence of a base, and the reaction of 4-(3-fluorophenyl)-6-methylpyrimidin-2-amine with 4-methylphenylbromide in the presence of a base.

properties

IUPAC Name

4-(3-fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-5-7-12(8-6-11)15-10-16(21-17(19)20-15)13-3-2-4-14(18)9-13/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUPRFPHRXMESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

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